molecular formula C5H10BrCl3Si B599427 5-Bromopentyltrichlorosilane CAS No. 174094-37-2

5-Bromopentyltrichlorosilane

Cat. No. B599427
M. Wt: 284.474
InChI Key: IXVXHHXWSRHHNQ-UHFFFAOYSA-N
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Description

5-Bromopentyltrichlorosilane is a versatile compound used in a variety of scientific experiments. It has the molecular formula C5H10BrCl3Si and a molecular weight of 284.474 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromopentyltrichlorosilane include its molecular weight and formula . Other properties such as color, density, hardness, melting and boiling points can be determined through various experimental methods .

Scientific Research Applications

  • Drug Discovery Beyond Rule of 5 : Research into "beyond rule of 5" (bRo5) chemical space, which may include compounds like 5-Bromopentyltrichlorosilane, is crucial for developing new therapeutic agents, especially in areas with large unmet medical needs like oncology and virology. This research faces challenges in achieving acceptable oral pharmacokinetics, but retrospective analysis of past drug discovery efforts provides valuable lessons for future projects (DeGoey et al., 2017).

  • Synthesis of γ-Functionalized Allyltrichlorosilanes : The synthesis of isomerically pure trans- and cis-γ-bromoallyltrichlorosilanes and their application in the asymmetric allylation of aldehydes is an example of chemical synthesis research where bromo-substituted compounds are used. These compounds can react with aromatic aldehydes to produce corresponding allylbromohydrins as single diastereoisomers (Malkov et al., 2010).

  • Use of Bromodeoxyuridine in DNA Replication Studies : Monoclonal antibodies specific for 5-bromodeoxyuridine have been applied to detect low levels of DNA replication in vitro. These antibodies are highly specific and do not cross-react with thymidine, making them useful tools for studying DNA synthesis in cultured cells (Gratzner, 1982).

  • In Vivo Mutagenesis Studies : 5-Bromodeoxyuridine has been used to induce in vivo mutations in phage S13. This compound preferentially induced certain types of transitions, demonstrating its utility in studying mutation mechanisms (Howard & Tessman, 1964).

  • Cell Cycle Profiling with Bromodeoxyuridine : A method for detecting replicational activity in cells using 5-bromo-2′-deoxyuridine, hydrochloric acid, and exonuclease III was optimized. This approach offers a robust tool for DNA synthesis detection with minimal impact on cellular structures, applicable in both formaldehyde- and ethanol-fixed cells (Ligasová et al., 2017).

properties

IUPAC Name

5-bromopentyl(trichloro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrCl3Si/c6-4-2-1-3-5-10(7,8)9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVXHHXWSRHHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC[Si](Cl)(Cl)Cl)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrCl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopentyltrichlorosilane

Citations

For This Compound
1
Citations
J Jiang - 2018 - search.proquest.com
Giant shape amphiphiles with isobutyl polyhedral oligomeric silsesquioxane (BPOSS) cages as the periphery at two discotic trisubstituted derivative of benzene core were specifically …
Number of citations: 3 search.proquest.com

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